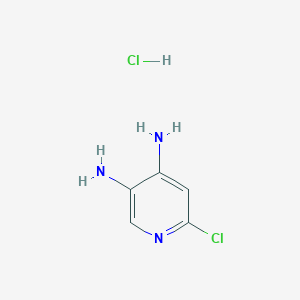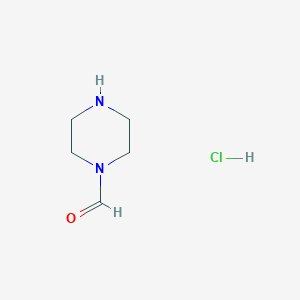
6-Chloropyridine-3,4-diamine hydrochloride
Vue d'ensemble
Description
6-Chloropyridine-3,4-diamine hydrochloride is a chemical compound with the CAS Number: 1187830-92-7 . It has a molecular weight of 180.04 and its IUPAC name is 6-chloro-3,4-pyridinediamine hydrochloride .
Synthesis Analysis
The synthesis of 6-chloropyridine-3,4-diamine involves a reaction of 2-chloro-5-nitropyridin-4-amine in EtOAc. Raney nickel is added and the mixture is stirred under hydrogen at room temperature for 2 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford the crude 6-chloropyridine-3,4-diamine .Molecular Structure Analysis
The molecular structure of 6-Chloropyridine-3,4-diamine hydrochloride is represented by the linear formula: C5H6ClN3.ClH . The InChI code for this compound is 1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H .Physical And Chemical Properties Analysis
6-Chloropyridine-3,4-diamine hydrochloride is a solid at ambient temperature . It has a molecular weight of 180.04 . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Thermal Decomposition and Polymer Chemistry 6-Chloropyridine-3,4-diamine hydrochloride has implications in the study of thermal decomposition and polymer chemistry. Research has explored the thermal and thermo-oxidative decomposition of aliphatic nylons, revealing insights into primary polyamide chain scission mechanisms, which might relate to the reactivity and stability of chlorinated pyridines in polymer contexts (Levchik, Weil, & Lewin, 1999).
Solid-State NMR Spectroscopy The compound plays a role in enhancing the understanding of solid-state NMR spectroscopy of quadrupolar halogens, including chlorine. Studies highlight its application in analyzing the structure and dynamics of chlorine-containing compounds, demonstrating the compound's relevance in developing advanced spectroscopic techniques (Bryce & Sward, 2006).
Renewable Polymers and Green Chemistry Research into 1,4:3,6-dianhydrohexitols for polymer synthesis mentions the importance of chlorinated pyridines, like 6-Chloropyridine-3,4-diamine hydrochloride, in synthesizing biodegradable polymers from renewable resources. This research avenue emphasizes the compound's potential in developing environmentally friendly materials (Fenouillot et al., 2010).
Optoelectronic Materials The chemistry of pyridine derivatives, including chlorinated variants, is crucial in the development of optoelectronic materials. Research discusses how these compounds, when incorporated into π-extended conjugated systems, contribute to the creation of novel materials for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).
Energetic Materials and Propellants The compound's relevance extends to the field of high-energy density materials (HEDM), particularly in the study of azine energetic compounds. Research into pyrazine energetic compounds, which might include chlorinated pyridine derivatives, underscores their potential in improving the performance and safety of propellants and explosives (Yongjin & Ba, 2019).
Safety And Hazards
The safety information available indicates that this compound should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
6-chloropyridine-3,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQGTQWOFQFEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2604-40-2 | |
| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-3,4-diamine hydrochloride | |
CAS RN |
1187830-92-7 | |
| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)


![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)









